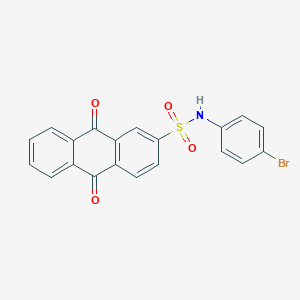

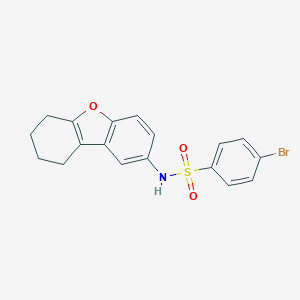

N-(4-溴苯基)-9,10-二氧代-9,10-二氢-2-蒽磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

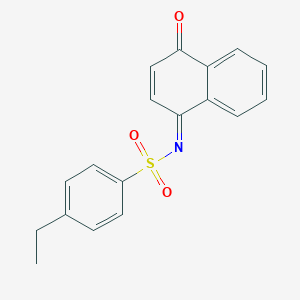

N-(4-bromophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is a complex organic compound. It likely contains an anthracene backbone, which is a three-ring system common in polycyclic aromatic hydrocarbons . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various coupling reactions. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .科学研究应用

Antimicrobial Activity

The compound has shown promising potential in the development of novel antimicrobial agents to fight Gram-positive pathogens . This is particularly useful in combating biofilm-associated infections caused by Enterococcus faecium .

Antioxidant Effect

The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results revealed a promising potential, indicating its possible use in the prevention of diseases caused by oxidative stress .

Toxicity Assays

The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . The results of these assays can provide valuable information about the environmental impact of the compound .

In Silico Studies

In silico studies have been performed concerning the potential antimicrobial effect and toxicity of the compound . These studies can provide valuable insights into the compound’s mechanism of action and potential side effects .

Anticancer Activity

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound . The synthesized compounds were evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The results demonstrated that the compound has the potential to be used as lead compounds for rational drug designing .

作用机制

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been studied for their pharmacological activities against bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Similar compounds have been shown to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt essential cellular processes.

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been found to be active against various bacterial and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Action Environment

The lipophilic character of similar compounds, expressed by the clogp value, suggests that these compounds may have a better antimicrobial effect in lipid-rich environments .

属性

IUPAC Name |

N-(4-bromophenyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDNFNLGBIYBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

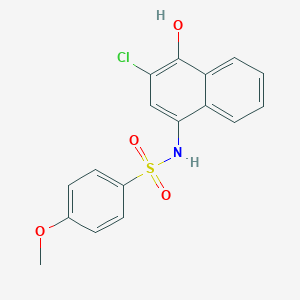

![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)

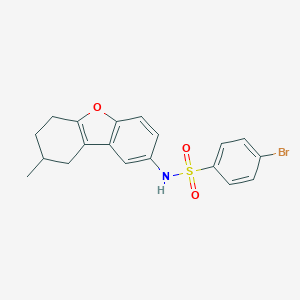

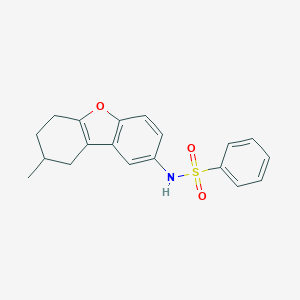

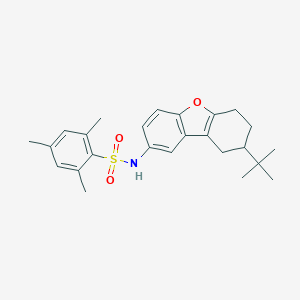

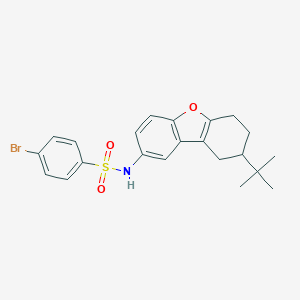

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491448.png)